Ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine-1-carboxylate hydrochloride
Description
Ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine-1-carboxylate hydrochloride is a bicyclic heterocyclic compound featuring a fused imidazole and 1,4-diazepine ring system. Its molecular formula is C₁₀H₁₆ClN₃O₂, with a molecular weight of 245.7 g/mol . The compound is structurally characterized by:
Properties
IUPAC Name |
ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2.ClH/c1-2-15-10(14)9-8-6-11-4-3-5-13(8)7-12-9;/h7,11H,2-6H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPWQODPJRCBMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CNCCCN2C=N1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine-1-carboxylate hydrochloride typically involves multiple steps, starting from simpler organic compounds. One common synthetic route includes the cyclization of a suitable precursor containing the imidazo[1,5-a][1,4]diazepine core, followed by esterification to introduce the ethyl carboxylate group. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize waste. Continuous flow chemistry and other advanced techniques can be employed to streamline the synthesis process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: Ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce different substituents at various positions on the ring system.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromium(VI) oxide.
Reduction reactions might involve hydrogen gas and a suitable catalyst.
Substitution reactions can be carried out using nucleophiles or electrophiles under specific conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can have different biological and chemical properties.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical structure:
- CAS Number : 1955492-72-4
- Molecular Formula : CHClNO
Its unique structure allows it to interact with biological systems in diverse ways, making it a candidate for various pharmacological applications.
Anxiolytic and Analgesic Effects
Recent studies have highlighted the anxiolytic (anti-anxiety) and analgesic (pain-relieving) properties of compounds similar to Ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine-1-carboxylate hydrochloride. For instance:
- A study published in October 2021 evaluated novel derivatives of diazepine compounds and reported promising results in reducing anxiety and pain responses in animal models. These findings suggest that derivatives of this compound may exhibit similar therapeutic benefits .
Antidepressant Activity
Compounds within the imidazo[1,5-a][1,4]diazepine class have been investigated for their potential antidepressant effects. The structural similarities with known antidepressants indicate that this compound could also possess mood-enhancing properties.
Antimicrobial Properties
Research into nitrogen-containing heterocycles has shown that many exhibit antimicrobial activity. The imidazo[1,5-a][1,4]diazepine framework is particularly noted for its ability to inhibit bacterial growth and combat infections. This suggests that the compound may be useful in developing new antimicrobial agents .
Case Study 1: Synthesis and Evaluation of Derivatives
A study focused on synthesizing derivatives of tetrahydro[1,3]diazepino compounds demonstrated their efficacy as anxiolytics and analgesics. The derivatives were evaluated through behavioral assays in rodents, showing significant reductions in anxiety-like behaviors compared to control groups .
Another investigation assessed the biological activities of various diazepine derivatives including the imidazo[1,5-a][1,4]diazepine scaffold. The results indicated that these compounds could serve as lead structures for developing drugs targeting central nervous system disorders due to their favorable pharmacological profiles .
Mechanism of Action
The mechanism by which Ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine-1-carboxylate hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound’s structural analogs differ in substituents, ring fusion patterns, and bioactivity profiles. Key comparisons include:
Pharmacological and Physicochemical Properties
Biological Activity
Ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine-1-carboxylate hydrochloride is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines an imidazole ring with a diazepine framework, which is significant for its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C10H16ClN3O2 |
| Molecular Weight | 245.70 g/mol |
| CAS Number | 1955492-72-4 |
| IUPAC Name | This compound |
| Chemical Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that compounds within this class may modulate neurotransmitter receptors and enzymes, impacting several physiological processes. For example:
- Neurotransmitter Modulation : The compound may influence GABAergic pathways, which are crucial for neuroinhibition and anxiety regulation.
- Enzymatic Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.
Pharmacological Activities
Recent studies have highlighted several pharmacological activities associated with this compound:
- Anticancer Activity : Compounds similar to Ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine have shown promise in inhibiting cancer cell proliferation. For instance:
- Antimicrobial Properties : Some derivatives have been reported to possess antimicrobial activity against a range of pathogens. This suggests potential applications in treating infections .
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .
Study on Anticancer Activity
In a recent study focusing on the anticancer properties of diazepine derivatives, Ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine was evaluated for its effects on lung cancer cells (A549). The results indicated that treatment with the compound resulted in a significant reduction in cell viability and induced apoptotic pathways .
Synthesis and Structure-Activity Relationship (SAR)
Research has explored the synthesis of various substituted diazepines to enhance their biological activity. A notable approach involved modifying the ethyl carboxylate group to improve solubility and bioavailability. The SAR studies highlighted that specific substitutions on the diazepine ring could lead to increased potency against targeted cancer cells .
Q & A
Q. What are the common synthetic routes for Ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine-1-carboxylate hydrochloride?
The synthesis typically involves multi-step reactions starting with the formation of the imidazo-diazepine core. A key approach includes cyclization of precursors such as ethyl glycinate derivatives with appropriately substituted diazepine intermediates under acidic conditions. Optimization of reaction parameters (e.g., temperature, solvent polarity, and catalyst selection) is critical to achieving yields >95% purity . For example, microwave-assisted synthesis has been reported to enhance reaction efficiency for similar imidazodiazepines, reducing side-product formation .
Q. Which analytical techniques are recommended for characterizing this compound?
Essential techniques include:
- 1H/13C NMR : To confirm the imidazo-diazepine backbone and ester functionality. Key signals include aromatic protons (δ 7.2–8.1 ppm) and ester carbonyls (δ 165–170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z 245.71 for [M+H]+) .
- HPLC-PDA : Ensures purity (>95%) and detects trace impurities .
Q. What are the primary biological targets of this compound?
The compound interacts with GABAA receptors, particularly subtypes involved in anxiolytic and anticonvulsant pathways. Structural analogs demonstrate affinity for α2/α3 subunits, which are critical for modulating synaptic inhibition . Preliminary binding assays using radiolabeled ligands (e.g., [³H]flumazenil displacement) are recommended to quantify receptor affinity .
Q. How should this compound be stored to maintain stability?
Store in airtight containers under inert gas (argon or nitrogen) at –20°C. The hydrochloride salt form enhances stability compared to free bases, but prolonged exposure to moisture or light can degrade the ester group. Solubility in aqueous buffers is limited; DMSO or ethanol is preferred for biological assays .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing the imidazo[1,5-a][1,4]diazepine core be addressed?
Regioselectivity is influenced by steric and electronic factors during cyclization. Using bulky protecting groups (e.g., tert-butyl carbamates) on intermediates can direct ring closure to the desired position. Computational modeling (DFT studies) of transition states helps predict favorable pathways . For example, ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylate derivatives undergo selective ring-opening with amines to form tetrahydro-diazepinones .
Q. What strategies resolve contradictions in receptor binding data for imidazodiazepines?
Discrepancies in reported IC50 values may arise from assay conditions (e.g., cell type, ligand concentration). Standardize assays using recombinant GABAA receptor subtypes expressed in HEK293 cells. Cross-validate with electrophysiology (patch-clamp) to confirm functional modulation .
Q. How can structural modifications improve metabolic stability without compromising receptor affinity?
Q. What advanced methods detect and quantify degradation products in formulations?
Use LC-MS/MS with a C18 column (2.6 µm, 100 Å) and gradient elution (0.1% formic acid in acetonitrile/water). Monitor for hydrolyzed products (e.g., free carboxylic acid) and oxidative byproducts. Accelerated stability studies (40°C/75% RH for 6 months) identify critical degradation pathways .
Q. How do computational models aid in elucidating the compound’s mechanism of action?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) predict binding poses within GABAA receptor pockets. Key interactions include hydrogen bonding with His102 and π-π stacking with Phe77 . Free energy perturbation (FEP) calculations quantify the impact of substituents on binding affinity .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Chirality at the diazepine C5 position is prone to racemization under basic conditions. Use asymmetric catalysis (e.g., chiral oxazaborolidines) during cyclization. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column) and optimize crystallization conditions (e.g., ethanol/water mixtures) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
